Levonordefrin

Descripción

Levonordefrin acts as a topical nasal decongestant and vasoconstrictor, most often used in dentistry.

This compound is the levoisomer of nordefrin, a synthetic catecholamine and norepinephrine derivative with sympathomimetic and antihypertensive effects. This compound's antihypertensive effect is exerted through activation of alpha 2-adrenergic receptors in the cardiovascular control center of the CNS thereby suppressing the sympathetic output from the brain and subsequently lowering blood pressure. This compound binds to and activates peripheral alpha 2- adrenergic receptors, thereby causing vasoconstriction.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1960.

See also: this compound Hydrochloride (active moiety of); this compound; Mepivacaine Hydrochloride (component of) ... View More ...

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-[(1R,2S)-2-amino-1-hydroxypropyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5,9,11-13H,10H2,1H3/t5-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFQWZLICWMTKF-CDUCUWFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC(=C(C=C1)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046349 | |

| Record name | Levonordefrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Levonordefrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

829-74-3, 74812-63-8 | |

| Record name | Levonordefrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=829-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levonordefrin [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000829743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nordefrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074812638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levonordefrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06707 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | levonordefrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Levonordefrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVONORDEFRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V008L6478D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NORDEFRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R81X549E70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Levonordefrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Stereoisomerism of Levonordefrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levonordefrin, a synthetic sympathomimetic amine, serves as a crucial vasoconstrictor in dental local anesthetic solutions. Chemically, it is the levo-isomer of nordefrin and a derivative of norepinephrine. Its primary function is to prolong the duration of anesthesia and reduce localized bleeding during dental procedures by constricting blood vessels at the site of administration.[1] This technical guide provides a comprehensive investigation into the molecular structure, stereoisomerism, and physicochemical properties of this compound, supplemented with detailed experimental protocols and visualizations to aid researchers and drug development professionals in their understanding and application of this compound.

Molecular Structure

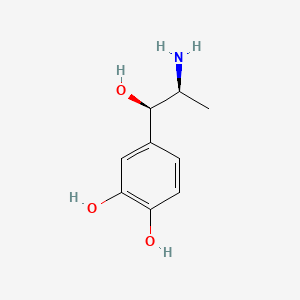

The molecular formula of this compound is C₉H₁₃NO₃. Its structure consists of a catechol ring (a benzene ring with two adjacent hydroxyl groups) substituted with an amino propanol side chain.

IUPAC Name: 4-[(1R,2S)-2-amino-1-hydroxypropyl]benzene-1,2-diol

Synonyms: (-)-α-(1-Aminoethyl)-3,4-dihydroxybenzyl alcohol, Corbadrine, Neo-Cobefrin

The presence of hydroxyl and amine functional groups contributes to its physicochemical properties and biological activity.

Stereoisomerism

This compound is a chiral molecule with two stereocenters, leading to the possibility of four stereoisomers. The specific stereoisomer used clinically is the (1R,2S) configuration. This precise spatial arrangement of atoms is crucial for its selective interaction with adrenergic receptors and its pharmacological effect. The other stereoisomers do not exhibit the same desired clinical activity.

The stereochemistry of this compound is critical to its pharmacological activity, with the (1R, 2S) isomer demonstrating the most potent vasoconstrictive effects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for formulation development, analytical method development, and understanding its behavior in biological systems.

| Property | Value | Reference |

| Molecular Weight | 183.20 g/mol | |

| Physical Description | White or buff-colored crystalline solid | |

| Melting Point | Not explicitly available in search results | |

| pKa (Strongest Acidic) | 9.63 | |

| pKa (Strongest Basic) | 8.96 | |

| Water Solubility | Practically insoluble in water; freely soluble in aqueous solutions of mineral acids | |

| LogP | -0.77 |

Pharmacodynamics and Mechanism of Action

This compound primarily acts as an agonist at α2-adrenergic receptors, and to a lesser extent, at α1-adrenergic receptors. Its vasoconstrictive effect is mediated through the activation of these receptors on vascular smooth muscle. This leads to a localized reduction in blood flow, which in turn slows the systemic absorption of the co-administered local anesthetic, prolonging its duration of action and reducing the risk of systemic toxicity.

Signaling Pathway of this compound at the α2-Adrenergic Receptor

The binding of this compound to the α2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that results in the physiological response of vasoconstriction.

Experimental Protocols

Stereoselective Synthesis of (1R,2S)-(-)-Levonordefrin

While a specific detailed protocol for the industrial synthesis of this compound is proprietary, a general approach for the stereoselective synthesis of related compounds involves the use of chiral catalysts or resolving agents. One potential biocatalytic approach for a similar compound, (1R, 2S)-norephedrine, involves a two-step enzymatic process. This can be adapted for this compound by using the appropriately substituted starting materials.

Step 1: Enantioselective formation of a chiral intermediate

This step would involve the conversion of a prochiral ketone precursor of this compound into a chiral alcohol using a stereoselective reducing agent or an enzyme such as a ketoreductase.

Step 2: Introduction of the amino group with retention of stereochemistry

The chiral alcohol is then converted to the corresponding amine with the desired (1R,2S) stereochemistry. This can be achieved through methods like a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or through enzymatic transamination.

Purification by Recrystallization

Objective: To purify crude this compound.

Materials:

-

Crude this compound

-

Suitable solvent (e.g., an alcohol/water mixture, to be determined empirically)

-

Heating mantle with magnetic stirrer

-

Erlenmeyer flask

-

Buchner funnel and filter paper

-

Vacuum flask and vacuum source

Procedure:

-

Dissolve the crude this compound in a minimal amount of the chosen solvent at an elevated temperature with stirring until fully dissolved.

-

Slowly cool the solution to room temperature without disturbance to allow for the formation of large crystals.

-

Further cool the solution in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of nordefrin.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD).

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized for the specific column and system.

Procedure:

-

Prepare a standard solution of racemic nordefrin and a sample solution of the synthesized this compound in the mobile phase.

-

Set the HPLC system parameters (flow rate, column temperature, and UV detection wavelength).

-

Inject the standard and sample solutions onto the chiral column.

-

Monitor the separation of the enantiomers and determine the retention times for each.

-

Calculate the enantiomeric excess (e.e.) of the synthesized this compound.

Experimental Workflows (Visualized with Graphviz)

Workflow for Chiral Purity Analysis of this compound

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the catechol ring, the protons of the propanol side chain, and the methyl group. The coupling patterns would provide information about the connectivity of the atoms.

Predicted ¹³C NMR Spectral Data: The carbon NMR spectrum would show signals for each of the nine unique carbon atoms in the molecule, including the aromatic carbons of the catechol ring and the aliphatic carbons of the side chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the key functional groups present in the this compound molecule.

Expected Characteristic Peaks:

-

O-H stretch (phenolic): Broad band around 3300-3500 cm⁻¹

-

O-H stretch (alcoholic): Included in the broad phenolic O-H band

-

N-H stretch (amine): Around 3300-3400 cm⁻¹

-

C-H stretch (aromatic): Above 3000 cm⁻¹

-

C-H stretch (aliphatic): Below 3000 cm⁻¹

-

C=C stretch (aromatic): Around 1500-1600 cm⁻¹

-

C-O stretch (phenolic and alcoholic): Around 1000-1250 cm⁻¹

-

C-N stretch (amine): Around 1000-1200 cm⁻¹

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation.

Expected Fragmentation Pattern: Upon ionization, the molecular ion peak [M]⁺ would be observed at m/z 183. Common fragmentation pathways would likely involve the cleavage of the C-C bond between the hydroxyl-bearing carbon and the amine-bearing carbon of the side chain, as well as the loss of water from the molecular ion.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, stereoisomerism, and physicochemical properties of this compound. The inclusion of signaling pathway diagrams, experimental workflows, and discussions on spectroscopic analysis is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for their work with this important pharmaceutical compound. Further research to obtain and publish detailed experimental spectroscopic data and specific synthesis protocols would be of great benefit to the scientific community.

References

In-Depth Pharmacological Profile of Levonordefrin at Alpha-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levonordefrin, also known as corbadrine or (-)-α-methylnorepinephrine, is a synthetic catecholamine that functions as a sympathomimetic amine. It is structurally related to the endogenous neurotransmitter norepinephrine. Clinically, this compound is primarily utilized as a vasoconstrictor in dental local anesthetic solutions to decrease blood flow, reduce systemic absorption of the anesthetic, and prolong its duration of action.[1] While it is established that this compound exerts its effects through interaction with adrenergic receptors, a detailed, comparative pharmacological profile at the specific alpha-1 (α1) and alpha-2 (α2) adrenergic receptor subtypes is crucial for a comprehensive understanding of its mechanism of action and for guiding further drug development. This technical guide provides a detailed overview of the pharmacological properties of this compound at these receptor subtypes, including available quantitative data, detailed experimental protocols for its characterization, and visual representations of relevant signaling pathways and workflows.

This compound is recognized as a non-selective agonist at both α1- and α2-adrenergic receptors, with a reported preferential activity at the α2-adrenergic receptor subtype.[2]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC50/IC50) of this compound at alpha-adrenergic receptor subtypes. It is important to note that comprehensive, directly comparative studies of this compound across all alpha-1 and alpha-2 subtypes are limited in the publicly available literature. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions under which they were generated.

Table 1: Binding Affinity (Ki) of this compound at Alpha-Adrenergic Receptor Subtypes

| Receptor Subtype | Ligand | Ki (nM) | Species/Tissue/Cell Line | Radioligand | Reference |

| α1-Adrenergic | |||||

| α1A | This compound | Data Not Available | - | - | - |

| α1B | This compound | Data Not Available | - | - | - |

| α1D | This compound | Data Not Available | - | - | - |

| α2-Adrenergic | |||||

| α2A | This compound | Data Not Available | - | - | - |

| α2B | This compound | Data Not Available | - | - | - |

| α2C | This compound | Data Not Available | - | - | - |

Table 2: Functional Potency (EC50/IC50) of this compound at Alpha-Adrenergic Receptor Subtypes

| Receptor Subtype | Assay Type | Parameter | EC50/IC50 (nM) | Species/Tissue/Cell Line | Reference |

| α1-Adrenergic | |||||

| α1A | Calcium Mobilization | EC50 | Data Not Available | - | - |

| α1B | Calcium Mobilization | EC50 | Data Not Available | - | - |

| α1D | Calcium Mobilization | EC50 | Data Not Available | - | - |

| α2-Adrenergic | |||||

| α2A | cAMP Inhibition | IC50 | Data Not Available | - | - |

| α2B | cAMP Inhibition | IC50 | Data Not Available | - | - |

| α2C | cAMP Inhibition | IC50 | Data Not Available | - | - |

Note: The absence of specific Ki and EC50/IC50 values in the tables highlights a significant gap in the publicly accessible research literature. While this compound is known to be an alpha-adrenergic agonist, detailed subtype-specific quantitative data from head-to-head comparative studies appears to be limited.

Signaling Pathways

Activation of alpha-adrenergic receptors by an agonist like this compound initiates distinct intracellular signaling cascades.

Alpha-1 Adrenergic Receptor Signaling

Alpha-1 adrenergic receptors are coupled to Gq/11 proteins. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and ultimately resulting in a physiological response, such as smooth muscle contraction.

Alpha-2 Adrenergic Receptor Signaling

Alpha-2 adrenergic receptors are coupled to Gi/o proteins. When an agonist such as this compound binds to the α2-receptor, the activated Gi protein inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Lower levels of cAMP result in reduced activation of protein kinase A (PKA). The decrease in PKA activity alters the phosphorylation state of various cellular proteins, leading to the physiological effects associated with α2-receptor activation, such as the inhibition of neurotransmitter release from presynaptic terminals.

Experimental Protocols

The pharmacological profiling of this compound at alpha-adrenergic receptors involves a series of in vitro assays to determine its binding affinity and functional activity.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of this compound for a specific receptor subtype by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for α1 and α2-adrenergic receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing a single human α1 or α2-adrenergic receptor subtype (e.g., HEK293 or CHO cells).

-

Radioligand:

-

For α1-subtypes: [³H]-Prazosin

-

For α2-subtypes: [³H]-Rauwolscine or [³H]-Yohimbine

-

-

This compound (unlabeled competitor).

-

Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., phentolamine for α-receptors).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled antagonist), and competitive binding (radioligand + varying concentrations of this compound).

-

Incubation: To each well, add the cell membrane preparation, the appropriate radioligand at a concentration near its Kd, and either buffer, unlabeled antagonist, or this compound. Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. Two alpha(2)-adrenergic receptor subtypes, alpha(2A) and alpha(2C), inhibit transmitter release in the brain of gene-targeted mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adrenoceptors mediating the cardiovascular and metabolic effects of alpha-methylnoradrenaline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Mechanism of Action of Levonordefrin as a Vasoconstrictor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levonordefrin (also known as corbadrine or Neo-Cobefrin®) is a synthetic sympathomimetic amine widely utilized as a vasoconstrictor in dental local anesthetic formulations. Its primary function is to decrease local blood flow, thereby reducing the systemic absorption of the local anesthetic agent and prolonging its duration of action at the nerve fiber. This guide provides a comprehensive examination of the molecular and cellular mechanisms underpinning this compound's vasoconstrictive properties. It details the specific adrenergic receptor interactions, downstream signal transduction cascades, and the physiological response of vascular smooth muscle. This document also outlines the key experimental protocols used to characterize such compounds and presents available comparative quantitative data to contextualize this compound's potency and efficacy.

Introduction

The clinical efficacy of local anesthetics is significantly enhanced by the co-administration of a vasoconstrictor. By constricting local blood vessels, these agents localize the anesthetic at the site of injection for a longer period, leading to a more profound and durable anesthetic effect. This compound is a commonly used vasoconstrictor, often combined with mepivacaine.[1] Understanding its precise mechanism of action is critical for optimizing its clinical use, anticipating potential drug interactions, and guiding the development of novel vasoconstrictor agents. This guide will delve into the pharmacological basis of this compound's effects, from receptor binding to the physiological response of vasoconstriction.

Adrenergic Receptor Binding and Selectivity

This compound exerts its vasoconstrictor effect by acting as an agonist at adrenergic receptors on vascular smooth muscle cells.[2][3][4] These G-protein coupled receptors are the primary targets for endogenous catecholamines like epinephrine and norepinephrine.

This compound exhibits a mixed but predominantly alpha-adrenergic agonist profile. It has a significantly higher affinity for α-adrenergic receptors compared to β-adrenergic receptors.[3] Specifically, it has been identified as an agonist for both α1 and α2-adrenergic receptors. This receptor selectivity profile distinguishes it from epinephrine, which is a potent agonist at both α and β receptors. The reduced β-adrenergic activity of this compound results in fewer cardiac stimulatory effects compared to epinephrine.

Signal Transduction Pathways

The binding of this compound to α1 and α2-adrenergic receptors initiates distinct intracellular signaling cascades that converge to induce vascular smooth muscle contraction.

α1-Adrenergic Receptor Signaling (Gq-Protein Coupled Pathway)

The α1-adrenergic receptors are coupled to the Gq class of heterotrimeric G-proteins. The activation of this pathway by this compound leads to vasoconstriction through the following steps:

-

Gq-Protein Activation: Binding of this compound to the α1-receptor induces a conformational change, leading to the activation of the associated Gq-protein.

-

Phospholipase C (PLC) Activation: The activated α-subunit of the Gq-protein stimulates the membrane-bound enzyme, phospholipase C.

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C, which phosphorylates various target proteins involved in smooth muscle contraction.

-

Muscle Contraction: The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.

α2-Adrenergic Receptor Signaling (Gi-Protein Coupled Pathway)

The α2-adrenergic receptors are coupled to the Gi class of heterotrimeric G-proteins. Their activation by this compound contributes to vasoconstriction through a distinct mechanism:

-

Gi-Protein Activation: this compound binding to the α2-receptor activates the associated Gi-protein.

-

Adenylyl Cyclase Inhibition: The activated α-subunit of the Gi-protein inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

-

Reduced PKA Activity: Lower levels of cAMP result in decreased activity of Protein Kinase A (PKA). PKA normally phosphorylates and inactivates MLCK, and also promotes Ca2+ sequestration.

-

Enhanced Muscle Contraction: By reducing the inhibitory effect of the cAMP-PKA pathway on MLCK, the contractile response initiated by the α1-receptor pathway is potentiated.

Quantitative Data

Specific receptor binding affinities (Ki) and functional potencies (EC50) for this compound at adrenergic receptor subtypes are not widely available in the public domain literature. However, comparative data provides insight into its pharmacological profile relative to other common vasoconstrictors.

Table 1: Comparative Potency of Adrenergic Vasoconstrictors

| Vasoconstrictor | Relative Potency (Epinephrine = 100%) | Primary Receptor Targets |

| Epinephrine | 100% | α1, α2, β1, β2 |

| This compound | ~15% (1/6th to 1/7th as potent) | α1, α2 > β |

| Norepinephrine | ~25% (1/4th as potent) | α1, α2, β1 |

Table 2: Clinical Concentrations of Vasoconstrictors in Dental Anesthetics

| Vasoconstrictor | Common Concentration |

| Epinephrine | 1:100,000 or 1:200,000 |

| This compound | 1:20,000 |

Note: The higher concentration of this compound used clinically is intended to compensate for its lower intrinsic potency compared to epinephrine.

Experimental Protocols

The characterization of a vasoconstrictor's mechanism of action relies on a combination of in vitro and in vivo experimental models.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a ligand for a specific receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for α1 and α2-adrenergic receptor subtypes.

-

Methodology:

-

Membrane Preparation: Isolation of cell membranes from tissues or cell lines endogenously or recombinantly expressing the adrenergic receptor subtype of interest.

-

Competitive Binding: Incubation of the membrane preparation with a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [3H]-prazosin for α1 receptors, [3H]-yohimbine for α2 receptors) in the presence of increasing concentrations of unlabeled this compound.

-

Separation: Rapid filtration of the incubation mixture to separate receptor-bound from free radioligand.

-

Quantification: Measurement of the radioactivity retained on the filter using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

-

In Vitro Vascular Smooth Muscle Contraction Assay

This functional assay measures the ability of a compound to induce contraction in isolated blood vessels or cultured smooth muscle cells.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound-induced vasoconstriction.

-

Methodology (Isolated Tissue Bath):

-

Tissue Preparation: Isolation of a blood vessel (e.g., rat thoracic aorta) and cutting it into rings.

-

Mounting: Mounting the vascular rings in an organ bath containing a physiological salt solution, aerated with carbogen, and maintained at 37°C. The rings are connected to an isometric force transducer.

-

Equilibration: Allowing the tissue to equilibrate under a resting tension.

-

Cumulative Concentration-Response Curve: Adding increasing concentrations of this compound to the organ bath and recording the contractile response until a maximal effect is achieved.

-

Data Analysis: Plotting the contractile response against the logarithm of the this compound concentration to determine the EC50 (concentration producing 50% of the maximal response) and the Emax (maximal response).

-

References

- 1. A comparative review of epinephrine and phenylephrine as vasoconstrictors in dental anesthesia: exploring the factors behind epinephrine's prevalence in the US - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative and qualitative analysis of the pressor effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Misconceptions Related to the Appropriate Use of Vasoconstrictors for Local Dental Anesthesia | Updates in Clinical Dentistry [cdeworld.com]

- 4. This compound | C9H13NO3 | CID 164739 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Levonordefrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical synthesis and purification pathways for Levonordefrin, a sympathomimetic amine utilized as a vasoconstrictor in local anesthetic solutions. The document details the most plausible synthetic routes, purification methodologies, and includes experimental protocols and quantitative data presented for comparative analysis.

Introduction

This compound, chemically known as (-)-α-(1-Aminoethyl)-3,4-dihydroxybenzyl alcohol or (1R,2S)-(-)-Nordefrin, is the levorotatory stereoisomer of nordefrin. Its vasoconstrictive properties, mediated through agonist activity at α-adrenergic receptors, make it a crucial component in dental and medical procedures requiring localized anesthesia with prolonged duration. The stereospecificity of this compound is critical to its pharmacological activity and safety profile, necessitating a robust and well-controlled manufacturing process that ensures high chemical and enantiomeric purity.

This guide explores the prevalent chemical synthesis strategies, focusing on the stereoselective reduction of an α-aminoketone precursor, and details the purification process centered around chiral resolution via diastereomeric salt crystallization.

Chemical Synthesis Pathways

The most industrially viable synthetic route to this compound commences with a protected catechol derivative, proceeds through the formation of a racemic α-aminoketone, followed by a critical stereoselective reduction and subsequent deprotection. An alternative, though less common, approach involves the direct asymmetric synthesis from a prochiral ketone.

Pathway 1: Synthesis via Stereoselective Reduction of a Racemic α-Aminoketone

This pathway is often favored due to the relative accessibility of starting materials and the robustness of the chemical transformations involved. The key steps include:

-

Protection of the Catechol Moiety: The hydroxyl groups of a suitable catechol starting material, such as 3,4-dihydroxypropiophenone, are protected to prevent unwanted side reactions in subsequent steps. Common protecting groups include benzyl ethers or acetonides due to their stability and ease of removal.

-

α-Bromination: The protected propiophenone is then brominated at the α-position to yield an α-bromoketone.

-

Amination: The α-bromoketone is subsequently reacted with an amine source, typically ammonia or a protected amine, to introduce the amino group, forming the racemic α-aminoketone.

-

Stereoselective Reduction: This is the most critical step for establishing the desired stereochemistry. The racemic α-aminoketone is reduced to the corresponding amino alcohol. This can be achieved through catalytic hydrogenation using a chiral catalyst or with chiral reducing agents to favor the formation of the (1R, 2S)-erythro diastereomer.

-

Deprotection: The protecting groups on the catechol hydroxyls are removed to yield racemic nordefrin.

The following diagram illustrates this synthetic workflow:

Figure 1. Synthetic pathway to racemic nordefrin.

Purification Pathway: Chiral Resolution

Obtaining the desired (1R,2S)-(-)-nordefrin (this compound) from the racemic mixture requires a highly efficient purification process. The most common and scalable method is chiral resolution through the formation of diastereomeric salts.

-

Diastereomeric Salt Formation: The racemic nordefrin is reacted with a single enantiomer of a chiral resolving agent, typically a chiral carboxylic acid such as D-(-)-tartaric acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility.

-

Fractional Crystallization: The diastereomeric salt mixture is subjected to fractional crystallization. Due to their different solubilities in a chosen solvent system (e.g., methanol/water), one diastereomer will preferentially crystallize out of the solution. The less soluble salt, in this case, the D-(-)-tartrate salt of (1R,2S)-nordefrin, is isolated by filtration.

-

Liberation of the Free Base: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the enantiomerically pure free base, this compound.

-

Recrystallization: A final recrystallization step of the free base is often performed to achieve the desired high level of purity.

The purification workflow is depicted below:

Figure 2. Purification of this compound via chiral resolution.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis and purification of this compound. These values are representative and can vary based on specific reaction conditions and scale.

Table 1: Synthesis Step Yields

| Step | Transformation | Typical Yield (%) |

| 1 | Protection of 3,4-dihydroxypropiophenone | 90 - 95 |

| 2 | α-Bromination | 85 - 90 |

| 3 | Amination | 70 - 80 |

| 4 | Stereoselective Reduction | 80 - 90 |

| 5 | Deprotection | 90 - 95 |

| Overall | - | 45 - 60 |

Table 2: Purification Efficiency

| Step | Parameter | Typical Value |

| Chiral Resolution | Diastereomeric Salt Yield | 40 - 45 (based on racemate) |

| Enantiomeric Excess (after resolution) | > 99% | |

| Recrystallization | Final Purity (HPLC) | > 99.5% |

Experimental Protocols

Synthesis of Racemic Nordefrin

Step 1: Protection of 3,4-Dihydroxypropiophenone

-

To a solution of 3,4-dihydroxypropiophenone (1 mole) in acetone is added potassium carbonate (2.5 moles) and benzyl bromide (2.2 moles).

-

The mixture is refluxed for 24 hours.

-

After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure.

-

The residue is recrystallized from ethanol to yield 3,4-dibenzyloxypropiophenone.

Step 2: α-Bromination

-

3,4-Dibenzyloxypropiophenone (1 mole) is dissolved in a suitable solvent such as chloroform or acetic acid.

-

A solution of bromine (1 mole) in the same solvent is added dropwise at room temperature with stirring.

-

The reaction is stirred for 2-4 hours until completion (monitored by TLC).

-

The solvent is removed under reduced pressure, and the crude 2-bromo-3',4'-dibenzyloxypropiophenone is used in the next step without further purification.

Step 3: Amination

-

The crude α-bromoketone (1 mole) is dissolved in a suitable solvent like tetrahydrofuran (THF).

-

The solution is added to a solution of aqueous ammonia (excess) and stirred at room temperature for 24 hours.

-

The organic solvent is removed, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over sodium sulfate and concentrated to give the racemic α-aminoketone.

Step 4 & 5: Stereoselective Reduction and Deprotection (Catalytic Hydrogenation)

-

The protected racemic α-aminoketone (1 mole) is dissolved in methanol.

-

A chiral catalyst, such as a rhodium-based catalyst with a chiral phosphine ligand (e.g., (R,R)-DIOP), is added under an inert atmosphere.

-

The mixture is hydrogenated in a Parr apparatus at a pressure of 50-100 psi and a temperature of 25-50°C for 24-48 hours.

-

The catalyst is filtered off, and the solvent is evaporated.

-

The resulting protected amino alcohol is then deprotected by catalytic hydrogenation using Palladium on carbon (Pd/C) in methanol under hydrogen atmosphere to yield racemic nordefrin.

Purification of this compound by Chiral Resolution

Step 1: Diastereomeric Salt Formation and Crystallization

-

Racemic nordefrin (1 mole) is dissolved in a minimal amount of hot methanol.

-

A solution of D-(-)-tartaric acid (0.5 moles) in hot methanol is added to the nordefrin solution.

-

The mixture is allowed to cool slowly to room temperature and then cooled further in an ice bath to induce crystallization.

-

The precipitated crystals of (1R,2S)-nordefrin-D-tartrate are collected by filtration and washed with cold methanol.

Step 2: Liberation of this compound

-

The collected diastereomeric salt is suspended in water.

-

A solution of sodium hydroxide is added dropwise with stirring until the pH reaches 10-11, causing the free base to precipitate.

-

The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

Step 3: Recrystallization

-

The crude this compound is recrystallized from a suitable solvent system, such as ethanol/water, to achieve high purity.

Conclusion

The synthesis and purification of this compound are multi-step processes that require careful control of reaction conditions, particularly during the stereoselective reduction and chiral resolution steps, to ensure the production of a final active pharmaceutical ingredient with high chemical and enantiomeric purity. The pathway described, involving the resolution of a racemic intermediate, represents a robust and scalable method for the industrial production of this important vasoconstrictor. Further research into novel chiral catalysts and resolution agents may lead to more efficient and economical manufacturing processes in the future.

Exploring the Metabolic Pathways of Levonordefrin in Hepatic Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levonordefrin, a synthetic catecholamine utilized as a vasoconstrictor in local anesthetic formulations, undergoes metabolic transformation primarily in the liver. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This technical guide provides a comprehensive overview of the probable metabolic pathways of this compound in hepatic microsomes, based on its chemical structure and the known metabolism of similar catecholaminergic compounds. Detailed experimental protocols are presented to enable researchers to investigate these pathways, identify metabolites, and characterize the enzymes involved. This guide serves as a foundational resource for scientists engaged in the preclinical development and regulatory assessment of drugs containing this compound.

Introduction

This compound, (-)-α-(1-Aminoethyl)-3,4-dihydroxybenzyl alcohol, is a sympathomimetic amine that acts as an agonist at α-adrenergic receptors, leading to vasoconstriction. This property makes it a valuable component in dental anesthetics, as it localizes the anesthetic agent and prolongs its duration of action. The liver is the principal site of metabolism for many xenobiotics, including this compound. In vitro studies using human liver microsomes are a cornerstone of drug metabolism research, providing critical insights into metabolic stability, metabolite identification, and the enzymes responsible for biotransformation.[1][2]

While specific metabolic data for this compound is not extensively published, its catechol structure strongly suggests metabolism via pathways common to other catecholamines like dopamine, epinephrine, and norepinephrine.[3] The primary metabolic enzymes involved are expected to be Catechol-O-methyltransferase (COMT), followed by Phase II conjugation enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[4][5] Cytochrome P450 (CYP) enzymes may also play a role in oxidative metabolism, although this is generally a minor pathway for catecholamines.

This guide outlines the predicted metabolic pathways of this compound and provides detailed experimental protocols for their investigation using human hepatic microsomes.

Predicted Metabolic Pathways of this compound

Based on its chemical structure, this compound is likely to undergo the following metabolic transformations in hepatic microsomes:

-

Phase I Metabolism (O-Methylation): The primary and most probable initial metabolic step is the O-methylation of one of the catechol hydroxyl groups, catalyzed by Catechol-O-methyltransferase (COMT). This reaction uses S-adenosyl-L-methionine (SAM) as a methyl donor and results in the formation of 3-O-methylthis compound or 4-O-methylthis compound.

-

Phase II Metabolism (Conjugation):

-

Glucuronidation: The hydroxyl groups of this compound and its O-methylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of the molecule, facilitating its excretion.

-

Sulfation: The hydroxyl groups can also undergo sulfation by sulfotransferases (SULTs), another major Phase II metabolic pathway that enhances hydrophilicity.

-

Mandatory Visualization: Predicted Metabolic Pathway of this compound

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols

The following protocols provide a framework for the in vitro investigation of this compound metabolism in human liver microsomes.

Materials and Reagents

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

S-Adenosyl-L-methionine (SAM)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

3'-Phosphoadenosine-5'-phosphosulfate (PAPS)

-

Alamethicin

-

Potassium phosphate buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (ACN)

-

Formic acid

-

Internal standard (e.g., a structurally similar compound not present in the incubation)

-

Control compounds (e.g., known substrates for COMT, UGTs, SULTs, and CYPs)

Incubation for Metabolite Identification

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation should be less than 1%.

-

In a microcentrifuge tube, combine potassium phosphate buffer (100 mM, pH 7.4), MgCl₂ (3 mM), and pooled human liver microsomes (final protein concentration 0.5-1.0 mg/mL).

-

For Phase II reactions, include the respective cofactors: SAM (for methylation), UDPGA (for glucuronidation, with alamethicin as a permeabilizing agent), and PAPS (for sulfation).

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add this compound to the pre-incubated mixture to initiate the metabolic reaction. For CYP-mediated metabolism, add the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Preparation: Vortex the mixture and centrifuge to precipitate the proteins. Transfer the supernatant to a new tube for analysis.

-

Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify potential metabolites.

Enzyme Kinetics (Determination of Kₘ and Vₘₐₓ)

-

Incubation Setup: Prepare a series of incubations with varying concentrations of this compound (e.g., 0.1 to 100 µM).

-

Reaction Conditions: Follow the incubation procedure described in section 3.2, ensuring that the reaction time and microsomal protein concentration are in the linear range of metabolite formation.

-

Quantification: Quantify the formation of the primary metabolite(s) at each substrate concentration using a validated LC-MS/MS method with a standard curve.

-

Data Analysis: Plot the rate of metabolite formation (V) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation to determine the Kₘ (substrate concentration at half-maximal velocity) and Vₘₐₓ (maximum reaction velocity).

Reaction Phenotyping (Identification of Involved Enzymes)

-

Chemical Inhibition:

-

Perform incubations of this compound in the presence and absence of selective chemical inhibitors for different enzyme families (e.g., a COMT inhibitor, specific UGT inhibitors, and specific CYP inhibitors).

-

Compare the rate of metabolite formation with and without the inhibitor to determine the contribution of the inhibited enzyme.

-

-

Recombinant Enzymes:

-

Incubate this compound with a panel of commercially available recombinant human enzymes (e.g., various CYP and UGT isoforms) to identify the specific isoforms responsible for its metabolism.

-

Mandatory Visualization: Experimental Workflow for In Vitro Metabolism Study

Caption: General workflow for an in vitro metabolism study.

Data Presentation

Quantitative data from the experimental protocols should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

| Time (min) | This compound Remaining (%) |

| 0 | 100 |

| 5 | |

| 15 | |

| 30 | |

| 60 | |

| t₁/₂ (min) | |

| Intrinsic Clearance (µL/min/mg protein) |

Table 2: Enzyme Kinetics of this compound Metabolite Formation

| Metabolite | Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) | Intrinsic Clearance (Vₘₐₓ/Kₘ) (µL/min/mg protein) |

| 3-O-Methylthis compound | |||

| This compound-Glucuronide | |||

| This compound-Sulfate |

Table 3: Effect of Inhibitors on this compound Metabolism

| Inhibitor | Target Enzyme | Concentration (µM) | % Inhibition of Metabolite Formation |

| [COMT Inhibitor] | COMT | ||

| [UGT Inhibitor 1] | [UGT Isoform] | ||

| [UGT Inhibitor 2] | [UGT Isoform] | ||

| [CYP Inhibitor 1] | [CYP Isoform] | ||

| [CYP Inhibitor 2] | [CYP Isoform] |

Conclusion

This technical guide provides a scientifically grounded framework for investigating the metabolic pathways of this compound in human hepatic microsomes. While specific experimental data for this compound is limited in the public domain, the proposed pathways, based on its catecholamine structure, offer a strong starting point for research. The detailed experimental protocols and data presentation templates provided herein are intended to facilitate the design and execution of robust in vitro metabolism studies. A thorough understanding of this compound's metabolism is essential for its continued safe and effective use in clinical practice and for the development of future drug products. The methodologies outlined in this guide will enable researchers to generate the necessary data to fill the current knowledge gap and contribute to a more complete pharmacological profile of this important vasoconstrictor.

References

- 1. Quantitative and qualitative analysis of the pressor effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 4. Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucuronidation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Initial Studies of the Bioavailability and Pharmacokinetics of Levonordefrin

Audience: Researchers, scientists, and drug development professionals.

Core Objective: To provide a comprehensive overview of the current knowledge and a methodological framework for conducting initial bioavailability and pharmacokinetic studies on Levonordefrin, a sympathomimetic amine utilized as a vasoconstrictor in local anesthetic solutions.

Introduction

This compound, chemically known as (-)-α-(1-Aminoethyl)-3, 4-dihydroxybenzyl alcohol, is a sympathomimetic amine widely used as a vasoconstrictor in dental local anesthetic preparations[1]. Its primary role is to counteract the vasodilatory effects of local anesthetics, thereby decreasing systemic absorption of the anesthetic, prolonging its duration of action at the nerve trunk, and reducing bleeding during surgical procedures. Pharmacologically, its activity is similar to that of epinephrine, although it is considered more stable and less potent in its pressor effects[1][2]. Despite its long-standing clinical use, detailed public information regarding its bioavailability and pharmacokinetic profile is notably scarce. This guide aims to summarize the existing knowledge and propose a structured approach for undertaking the initial, foundational studies required to characterize these properties.

Pharmacodynamics and Mechanism of Action

This compound exerts its vasoconstrictive effects primarily through agonistic activity at α-adrenergic receptors located on the smooth muscle of blood vessels. While its receptor profile is complex, the clinically relevant vasoconstriction is mediated by the activation of α-1 adrenergic receptors. This interaction initiates an intracellular signaling cascade that results in smooth muscle contraction.

Alpha-1 Adrenergic Receptor Signaling Pathway

The binding of this compound to the α-1 adrenergic receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) ions. The resulting increase in intracellular Ca²⁺, along with the action of DAG in activating Protein Kinase C (PKC), leads to the contraction of vascular smooth muscle and subsequent vasoconstriction.

Caption: Signaling cascade of this compound-induced vasoconstriction via α-1 adrenergic receptors.

State of Knowledge on Bioavailability and Pharmacokinetics

A thorough review of publicly accessible scientific literature and drug databases reveals a significant gap in the quantitative pharmacokinetic data for this compound. Key parameters including absorption, distribution, metabolism, elimination, and half-life are not available[2]. This lack of data prevents a full understanding of its systemic exposure and disposition when administered clinically. Therefore, foundational studies are required to establish this profile.

Proposed Experimental Protocols for Initial Pharmacokinetic Studies

To address the existing knowledge gap, a phased approach beginning with preclinical in vivo studies is recommended. The following protocols outline a standard methodology for an initial pharmacokinetic investigation in an appropriate animal model.

Experimental Design: In Vivo Pharmacokinetic Study

Objective: To determine the fundamental pharmacokinetic parameters and absolute bioavailability of this compound following intravenous and subcutaneous administration in a canine model. The dog is a commonly used non-rodent species for pharmacokinetic studies of vasoconstrictors[3].

Methodology:

-

Subjects: A cohort of healthy, adult beagle dogs (n=6-8 per group) of both sexes. Animals should be acclimatized and fasted overnight prior to the study.

-

Drug Formulation: this compound hydrochloride dissolved in a sterile, isotonic saline solution for injection.

-

Dosing and Administration:

-

Group 1 (Intravenous): A single bolus dose administered via the cephalic vein. This allows for the determination of key systemic parameters like clearance and volume of distribution.

-

Group 2 (Subcutaneous): A single dose injected subcutaneously to mimic the clinical route of administration alongside local anesthetics. This route is essential for determining the rate and extent of absorption (bioavailability).

-

-

Blood Sampling: Serial venous blood samples (approx. 2 mL) should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-determined time points: pre-dose, and at 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Sample Processing and Storage: Plasma should be immediately separated by centrifugation at 4°C and stored at ≤ -70°C until analysis to ensure analyte stability.

-

Bioanalytical Method: A validated, high-sensitivity quantitative assay is critical. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high specificity and sensitivity for small molecules in complex biological matrices. The method must be validated for linearity, accuracy, precision, and stability according to regulatory guidelines.

Experimental Workflow

The logical flow of the proposed study, from preparation to final analysis, is illustrated in the diagram below.

Caption: A streamlined workflow for a preclinical pharmacokinetic study of this compound.

Data Presentation and Analysis

Pharmacokinetic parameters will be calculated from the plasma concentration-time data using non-compartmental analysis (NCA). The results should be presented in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Summary of Key Pharmacokinetic Parameters of this compound (Hypothetical Data)

| Parameter | Symbol | Unit | Intravenous Route (Mean ± SD) | Subcutaneous Route (Mean ± SD) |

| Maximum Concentration | Cmax | ng/mL | N/A (Calculated C₀) | To be determined |

| Time to Max Concentration | Tmax | h | N/A | To be determined |

| Area Under the Curve (0-t) | AUC₀-t | ng·h/mL | To be determined | To be determined |

| Area Under the Curve (0-∞) | AUC₀-∞ | ng·h/mL | To be determined | To be determined |

| Elimination Half-Life | t½ | h | To be determined | To be determined |

| Systemic Clearance | CL | L/h/kg | To be determined | N/A |

| Volume of Distribution | Vd | L/kg | To be determined | N/A |

| Absolute Bioavailability | F | % | 100 (by definition) | (AUCsc / AUCiv) × 100 |

Conclusion and Future Directions

The absence of fundamental bioavailability and pharmacokinetic data for this compound represents a significant gap in the pharmacological understanding of this widely used vasoconstrictor. The successful execution of the proposed preclinical studies would provide crucial information for researchers, drug developers, and clinicians. These initial findings would pave the way for more advanced investigations, including metabolite identification, in vitro metabolism studies to identify key enzymes, and ultimately, well-designed pharmacokinetic studies in human subjects to ensure its continued safe and effective use.

References

The Potential of Levonordefrin as a Nasal Decongestant: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levonordefrin, a sympathomimetic amine, is a synthetic catecholamine and a derivative of norepinephrine.[1] While it is primarily utilized as a vasoconstrictor in dental local anesthetics to prolong their effect, it is also indicated as a topical nasal decongestant.[2][3] Its mechanism of action involves agonism at α-adrenergic receptors in the nasal mucosa, leading to vasoconstriction and a subsequent reduction in nasal congestion.[1][2] This technical guide provides an in-depth overview of the preclinical data and methodologies relevant to evaluating the potential of this compound as a nasal decongestant. Due to a scarcity of publicly available preclinical data specifically for this compound in nasal decongestion models, this guide incorporates data from its parent compound, norepinephrine, to illustrate dose-dependent effects on nasal mucosal blood flow. Furthermore, detailed experimental protocols for key preclinical assays are provided, alongside diagrams of the relevant signaling pathways to offer a comprehensive resource for researchers in this field.

Mechanism of Action: Alpha-Adrenergic Receptor Signaling

This compound exerts its vasoconstrictive effects by acting as an agonist at both α1- and α2-adrenergic receptors, which are G protein-coupled receptors (GPCRs) located on the vascular smooth muscle of blood vessels in the nasal mucosa.

α1-Adrenergic Receptor Signaling (Gq Pathway)

Activation of α1-adrenergic receptors initiates a signaling cascade through a coupled Gq protein. This leads to the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction, causing vasoconstriction.

Figure 1: this compound α1-Adrenergic (Gq) Signaling Pathway.

α2-Adrenergic Receptor Signaling (Gi Pathway)

The activation of α2-adrenergic receptors involves a coupled Gi protein. The α subunit of the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels lead to decreased activity of protein kinase A (PKA). PKA normally phosphorylates various proteins that promote smooth muscle relaxation. Therefore, the inhibition of PKA results in a greater state of smooth muscle contraction and vasoconstriction.

Figure 2: this compound α2-Adrenergic (Gi) Signaling Pathway.

Preclinical Data Presentation

While specific preclinical data for this compound as a nasal decongestant is limited in published literature, data from its parent compound, norepinephrine, can provide valuable insights into the expected dose-dependent vasoconstrictive effects in the nasal mucosa.

Table 1: Dose-Response Effect of Intravenously Administered this compound on Mean Arterial Pressure in Anesthetized Dogs

This table summarizes the pressor effects of intravenously administered this compound (referred to as nordefrin in the study) over a 100-fold dose range.

| Dose (µg/kg) | Change in Mean Arterial Pressure (mmHg) |

| 0.1 | ~ +10 |

| 0.3 | ~ +25 |

| 1.0 | ~ +50 |

| 3.0 | ~ +75 |

| 10.0 | ~ +90 |

Data extrapolated and estimated from graphical representations in the cited source.

Table 2: Dose-Related Reduction of Nasal Arterial Blood Flow by Norepinephrine in Anesthetized Pigs

This table illustrates the potent vasoconstrictive effect of locally administered norepinephrine on nasal arterial blood flow.

| Agonist | Dose Range (nmol, intra-arterial) | Outcome |

| Norepinephrine | 0.04 - 40 | Dose-related reduction of nasal arterial blood flow |

Specific quantitative percentage reductions were not provided in the abstract.

Experimental Protocols

The following protocols describe established methods for evaluating the efficacy of nasal decongestants in preclinical models. These can be adapted for the investigation of this compound.

Guinea Pig Model of Allergic Rhinitis and Nasal Airway Resistance (NAR) Measurement

This model is suitable for assessing the efficacy of a decongestant in the context of nasal inflammation.

Protocol Workflow:

Figure 3: Workflow for Guinea Pig Nasal Decongestion Model.

Detailed Methodology:

-

Animal Model: Male Hartley guinea pigs (300-400g).

-

Sensitization: Sensitize animals by intraperitoneal injections of ovalbumin (1 mg) and aluminum hydroxide (100 mg) as an adjuvant on days 0 and 7.

-

Nasal Challenge: On day 14, lightly anesthetize the guinea pigs and instill ovalbumin solution (e.g., 1% in saline) into each nostril to induce an allergic reaction and nasal congestion.

-

Measurement of Nasal Airway Resistance (NAR):

-

Anesthetize the animal and perform a tracheostomy.

-

Insert a cannula into the trachea for spontaneous breathing.

-

Insert a tube through one nostril into the nasopharynx and connect it to a pressure transducer.

-

Pass a constant airflow through the other nostril.

-

NAR is calculated as the transnasal pressure divided by the airflow rate (cm H₂O/L/min).

-

-

Treatment: Following the confirmation of nasal congestion, administer this compound intranasally at various concentrations. A control group should receive a vehicle (e.g., saline).

-

Data Collection: Measure NAR at baseline (post-challenge, pre-treatment) and at various time points after treatment administration (e.g., 5, 15, 30, 60 minutes).

Dog Model of Nasal Congestion and Nasal Patency Measurement

This model allows for non-invasive and repeated measurements of nasal patency in conscious animals.

Protocol Workflow:

Figure 4: Workflow for Dog Nasal Decongestion Model.

Detailed Methodology:

-

Animal Model: Beagle dogs, trained to remain still for the measurement procedure.

-

Measurement of Nasal Patency: Use an acoustic rhinometer with a suitable nosepiece for the dog's nostril. This technique uses sound waves to measure the cross-sectional area and volume of the nasal cavity.

-

Induction of Congestion: Administer a mast cell degranulator like compound 48/80 as an intranasal mist to one or both nostrils.

-

Treatment: After confirming congestion (a significant decrease in nasal cavity volume), administer this compound intranasally.

-

Data Collection: Perform acoustic rhinometry measurements at baseline and at regular intervals after the induction of congestion and after treatment.

Pig Model of Nasal Mucosal Blood Flow Measurement

This model allows for the direct measurement of blood flow changes in the nasal mucosa.

Protocol Workflow:

Figure 5: Workflow for Pig Nasal Blood Flow Model.

Detailed Methodology:

-

Animal Model: Domestic pigs, anesthetized with an appropriate agent (e.g., pentobarbitone).

-

Surgical Preparation: Surgically expose the sphenopalatine artery, which is a major blood supply to the nasal mucosa.

-

Blood Flow Measurement: Place a laser Doppler flowmetry probe on the surface of the nasal mucosa to measure superficial blood flow, or an electromagnetic flow probe around the sphenopalatine artery for total blood flow.

-

Treatment: Administer this compound either as a local intra-arterial infusion to isolate its vascular effects or topically into the nasal cavity to simulate clinical use.

-

Data Collection: Record blood flow continuously to determine the onset, magnitude, and duration of the vasoconstrictive response.

Discussion and Future Directions

The available information strongly suggests that this compound, through its action on α1- and α2-adrenergic receptors, possesses the pharmacological properties of a nasal decongestant. Its established use as a vasoconstrictor in other medical fields supports this potential. However, to fully elucidate its efficacy and establish a clear dose-response relationship for nasal decongestion, further preclinical studies are warranted.

Future research should focus on head-to-head comparative studies of this compound with other commonly used nasal decongestants (e.g., oxymetazoline, phenylephrine, pseudoephedrine) in the preclinical models detailed in this guide. Key parameters to investigate include the potency (EC50), efficacy (maximal effect), and duration of action in reducing nasal airway resistance and mucosal blood flow. Additionally, studies on the potential for tachyphylaxis (rebound congestion) with repeated administration would be crucial for its development as a therapeutic agent for rhinitis.

Conclusion

This compound represents a promising candidate for further investigation as a nasal decongestant. Its well-understood mechanism of action via α-adrenergic agonism provides a strong rationale for its potential efficacy. The experimental models and protocols outlined in this technical guide offer a robust framework for conducting the necessary preclinical studies to quantify its decongestant effects and to provide the foundational data required for potential clinical development. The use of surrogate data from norepinephrine in this guide highlights the need for specific research on this compound to confirm its profile as a nasal decongestant.

References

In-Depth Technical Guide on the Stability and Degradation of Levonordefrin in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levonordefrin, a sympathomimetic amine, is a crucial component in local anesthetic formulations, where it acts as a vasoconstrictor to prolong the duration of anesthesia. The inherent catecholamine structure of this compound renders it susceptible to degradation, primarily through oxidation, which can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. Understanding the stability of this compound and its degradation pathways is paramount for ensuring the safety, efficacy, and shelf-life of pharmaceutical products containing this active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the stability of this compound in solution, detailing experimental protocols for its analysis, and presenting a predictive model of its degradation products based on studies of structurally similar catecholamines.

Data Presentation: Predicted Degradation Products of this compound

| Predicted Degradation Product | Molecular Formula | Molecular Weight ( g/mol ) | Likely Formation Condition |

| This compound-o-quinone | C₉H₁₁NO₃ | 181.19 | Oxidation |

| Adrenochrome analogue | C₉H₁₀NO₃ | 180.18 | Intramolecular cyclization of this compound-o-quinone |

| Leucodopachrome analogue | C₉H₁₀NO₃ | 180.18 | Rearrangement of Adrenochrome analogue |

| Dopachrome analogue | C₉H₈NO₃ | 178.16 | Further oxidation |

| 5,6-dihydroxyindole-2-carboxylic acid analogue | C₉H₇NO₄ | 193.16 | Further oxidation and rearrangement |

Table 1: Predicted Degradation Products of this compound Based on Analogy with Norepinephrine and Epinephrine.

Experimental Protocols

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A robust stability-indicating HPLC method is essential for separating and quantifying this compound from its potential degradation products. The following protocol is adapted from a validated method for the analysis of local anesthetic combinations containing this compound.

-

Chromatographic System:

-

HPLC System: A gradient-capable HPLC system with a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Mobile Phase A: 25 mM phosphate buffer (pH 3.0).

-

Mobile Phase B: Acetonitrile.

-

-

Gradient Program: A linear gradient starting with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds. A typical starting point could be 95% A and 5% B, moving to 50% A and 50% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase A at a concentration of 1 mg/mL.

-

For analysis, dilute the stock solution with mobile phase A to a final concentration within the linear range of the method (e.g., 10-100 µg/mL).

-

-

Method Validation:

-

The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). Specificity is demonstrated by the ability of the method to resolve the main peak from any degradation products generated during forced degradation studies.

-

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to intentionally degrade the drug substance to identify potential degradation products and establish the intrinsic stability of the molecule.

-

General Conditions:

-

Prepare a solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

For each stress condition, a control sample (this compound solution without the stressor) should be stored under normal conditions.

-

Analyze the stressed samples at appropriate time points (e.g., 0, 6, 12, 24, 48 hours) using the validated stability-indicating HPLC method.

-

-

Acid Hydrolysis:

-

Treat the this compound solution with 0.1 M hydrochloric acid.

-

Store the solution at 60 °C.

-

-

Base Hydrolysis:

-

Treat the this compound solution with 0.1 M sodium hydroxide.

-

Store the solution at 60 °C.

-

-

Oxidative Degradation:

-

Treat the this compound solution with 3% hydrogen peroxide.

-

Store the solution at room temperature.

-

-